molecular formula C25H23NO2 B269535 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B269535
M. Wt: 369.5 g/mol
InChI Key: XEJKBBJQAVCGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BPE-III, is a synthetic compound derived from the phenanthridine alkaloid family. It has been studied extensively for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves its interaction with various cellular targets, including DNA, proteins, and enzymes. 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to bind to DNA and inhibit its replication, leading to cell cycle arrest and apoptosis. Additionally, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neurology, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have anti-inflammatory and antioxidant properties, reducing inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in lab experiments is its high purity and availability. The synthesis method has been optimized to improve yield and purity, making 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one more readily available for scientific research. However, one of the limitations of using 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one.

Future Directions

There are several future directions for the study of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. In cancer research, further studies are needed to determine the optimal dosage and potential side effects of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. Additionally, studies are needed to determine the efficacy of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in combination with other cancer treatments. In neurology, further studies are needed to determine the potential use of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in treating neurodegenerative diseases. In pharmacology, further studies are needed to determine the optimal dosage and potential side effects of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, as well as its potential use in treating inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic compound derived from the phenanthridine alkaloid family that has been studied extensively for its potential applications in various scientific research fields. Its synthesis method has been optimized to improve yield and purity, making 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one more readily available for scientific research. Further studies are needed to determine the optimal dosage and potential side effects of 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, as well as its potential use in treating various diseases.

Synthesis Methods

5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized using a multi-step process that involves the reaction of 3-hydroxyacetophenone with 2,3-dimethyl-1,3-butadiene and subsequent cyclization. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve yield and purity, making 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one more readily available for scientific research.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and pharmacology. In cancer research, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases. In pharmacology, 5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have anti-inflammatory and antioxidant properties.

properties

Product Name

5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

5-(3-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C25H23NO2/c1-25(2)13-19-22-18-9-4-3-6-15(18)10-11-20(22)26-24(23(19)21(28)14-25)16-7-5-8-17(27)12-16/h3-12,24,26-27H,13-14H2,1-2H3

InChI Key

XEJKBBJQAVCGCQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)O)C(=O)C1)C

Origin of Product

United States

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